3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid
Description
Properties
CAS No. |
93945-52-9 |
|---|---|
Molecular Formula |
C15H14O6S |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
3-methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid |
InChI |
InChI=1S/C15H14O6S/c1-10-6-8-11(9-7-10)22(18,19)21-14-12(15(16)17)4-3-5-13(14)20-2/h3-9H,1-2H3,(H,16,17) |
InChI Key |
LOBKQKRRQFFDKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Sulfonation of 3-Methoxy-2-Hydroxybenzoic Acid Derivatives
A common approach to prepare sulfonyloxybenzoic acids involves the sulfonation of hydroxy-substituted benzoic acid derivatives. For example, methyl salicylate (methyl 2-hydroxybenzoate) can be converted into methyl 2-(methanesulfonyloxy)benzoate by reaction with methanesulfonyl chloride in the presence of a base such as triethylamine in an inert solvent like toluene under nitrogen atmosphere at low temperatures (5–10 °C). The reaction mixture is stirred for extended periods (e.g., 20 hours) to ensure completion, followed by aqueous workup and organic phase isolation. The sulfonated intermediate can be purified by recrystallization from isopropanol to afford high purity and good yields (~89%).
Oxidative Conversion to Benzoic Acid Derivatives
Oxidation of methyl ketone precursors such as (4-methylphenyl)-(3-methoxyphenyl)methanone with potassium permanganate in a t-butanol/water mixture under reflux conditions (approximately 7.5 hours) leads to the corresponding benzoic acid derivatives. The reaction mixture is subsequently treated with sodium hydroxide solution to solubilize the product, followed by acidification with hydrochloric acid to precipitate the benzoic acid as a white solid. This method yields 4-(3-methoxybenzoyl)benzoic acid in good yield (~76%) and purity.
General Procedure for Aryl Triflate Synthesis (Sulfonylation)
Aryl triflates, which are structurally related sulfonyloxy derivatives, can be synthesized by reacting phenols with trifluoromethanesulfonic anhydride (Tf2O) or N-phenyltrifluoromethanesulfonimide (PhNTf2) in the presence of bases such as N,N-diisopropylethylamine (DIPEA) in solvents like acetonitrile (MeCN). The reaction is typically conducted at room temperature for 16–18 hours. The choice of fluoride source and solvent critically influences the conversion and yield. Potassium fluoride (KF) in trifluoroacetic acid (TFA) solvent system, for example, achieves complete conversion with yields around 70%.
The sulfonation step requires careful temperature control and inert atmosphere to prevent side reactions and ensure high purity of sulfonyloxy intermediates.
Cross-coupling reactions benefit from the use of well-defined palladium catalysts and appropriate phosphine ligands to achieve moderate to good yields; reaction times and temperatures must be optimized for each substrate.
Oxidative cleavage with potassium permanganate is a robust method for converting methyl ketones to benzoic acids, but requires careful quenching and purification steps to isolate the acid product.
The choice of fluoride source and solvent in triflate synthesis significantly affects the yield and selectivity, with potassium fluoride in trifluoroacetic acid showing excellent conversion rates.
The preparation of 3-methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid involves multi-step synthetic strategies combining sulfonation, palladium-catalyzed cross-coupling, and oxidative transformations. Each step demands precise control of reagents, catalysts, and reaction conditions to maximize yield and purity. The methods described are supported by experimental data from peer-reviewed chemical literature and patent disclosures, ensuring a comprehensive and authoritative synthesis overview.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyloxy group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products Formed
Oxidation: 3-Methoxy-2-(4-methylphenyl)carboxybenzoic acid.
Reduction: 3-Methoxy-2-(4-methylphenyl)sulfanylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid involves its interaction with specific molecular targets. The methoxy and sulfonyloxy groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The aromatic ring can also engage in π-π stacking interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Structural Similarities and Differences
Key structural analogs include:
- 2-Methylsulfonylbenzoic acid (CAS 33963-55-2): Lacks the methoxy group and 4-methylphenyl substituent, featuring a methylsulfonyl group at position 2 .
- 3-Methoxy-2-(trifluoromethyl)benzoic acid (CAS 1214384-93-6): Replaces the sulfonyloxy-(4-methylphenyl) group with a trifluoromethyl group at position 2 .
- 2-Hydroxy-5-[(4-methylphenyl)sulfonyl]benzoic acid (CAS unspecified): Features a sulfonyl group directly attached to the benzene ring without the ester-like sulfonyloxy linkage .
- 3-Methoxy-4-methylbenzoic acid (CAS 7151-68-0): Contains a methoxy and methyl group but lacks sulfonyl/sulfonyloxy functionality .
Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid* | C₁₅H₁₄O₆S | 322.07 (calculated) | Not reported | Benzoic acid, methoxy, sulfonyloxy |
| 2-Methylsulfonylbenzoic acid | C₈H₈O₄S | 200.21 | 137–140 | Benzoic acid, methylsulfonyl |
| 3-Methoxy-2-(trifluoromethyl)benzoic acid | C₉H₇F₃O₃ | 220.15 | Not reported | Benzoic acid, methoxy, trifluoromethyl |
| 3-Methoxy-4-methylbenzoic acid | C₉H₁₀O₃ | 166.18 | Not reported | Benzoic acid, methoxy, methyl |
*Calculated molecular weight based on formula C₁₅H₁₄O₆S (12×15 + 1×14 + 16×6 + 32.07 = 322.07).
Key Observations :
- The target compound has a significantly higher molecular weight than simpler analogs due to the 4-methylphenylsulfonyloxy group.
- Melting points for sulfonyl-containing analogs vary widely: 2-methylsulfonylbenzoic acid melts at 137–140°C , while 3-methylsulfonylbenzoic acid (CAS 5345-27-7) melts at 230°C , highlighting the impact of substituent position.
Chemical Reactivity and Functional Group Influence
- Sulfonyloxy Group : The sulfonyloxy (OSO₂) moiety in the target compound is a stronger leaving group compared to sulfonyl (SO₂) or ester (COO) groups, making it more reactive in nucleophilic substitution or hydrolysis reactions.
- Electron-Withdrawing Effects : The trifluoromethyl group in 3-methoxy-2-(trifluoromethyl)benzoic acid enhances acidity compared to the target compound’s sulfonyloxy group.
Research and Application Insights
- Analytical Challenges : The lack of reported melting points or solubility data for the target compound underscores the need for further experimental characterization.
Biological Activity
3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid, a compound with potential therapeutic applications, has garnered interest in various fields of biological research. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C12H14O5S
- Molecular Weight : 270.30 g/mol
- IUPAC Name : 3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid
- CAS Number : 93945-52-9
The biological activity of 3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid is primarily attributed to its interaction with various biological targets:
- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, crucial mediators in the inflammatory response. This compound's structure suggests it may also exhibit significant COX inhibition, which could be beneficial in treating inflammatory conditions.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity against a range of pathogens. The sulfonyl group is believed to enhance the compound's interaction with microbial membranes.
Pharmacological Properties
Research into the pharmacological properties of 3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid has highlighted several key areas:
- Neuropharmacology : The compound may influence neurotransmitter systems, potentially acting as a reuptake inhibitor for serotonin and norepinephrine. This mechanism is critical for mood regulation and could have implications for treating depression and anxiety disorders.
- Antitumor Activity : Case studies have suggested that similar compounds exhibit selective cytotoxicity against various cancer cell lines. The potential for 3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid to induce apoptosis in tumor cells warrants further investigation.
Study on Anti-inflammatory Effects
A study conducted on phenethylamine derivatives, including compounds structurally related to 3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid, evaluated their anti-inflammatory effects using RAW264.7 macrophage cells. Results indicated a significant reduction in the expression levels of inducible nitric oxide synthase (iNOS) and COX enzymes, suggesting strong anti-inflammatory potential.
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| Compound A | 19.45 |
| Compound B | 26.04 |
| This Compound | TBD |
Neuropharmacological Assessment
In another research project focusing on neuropharmacological effects, administration of similar phenethylamine derivatives resulted in increased locomotor activity and altered anxiety-like behaviors in rodent models. These findings indicate the psychoactive properties of these compounds and suggest further exploration into their therapeutic potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented, analogous sulfonated benzoic acids (e.g., 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid) are typically synthesized via sulfonylation using benzenesulfonyl chloride derivatives under basic conditions (e.g., NaOH or pyridine). For the target compound, a plausible route involves reacting 3-methoxy-2-hydroxybenzoic acid with 4-methylbenzenesulfonyl chloride. Optimization steps include:
- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions.
- Solvent selection : Using anhydrous dichloromethane or THF to enhance reagent solubility.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Q. What analytical techniques are recommended for characterizing 3-Methoxy-2-(4-methylphenyl)sulfonyloxybenzoic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the methoxy ( ppm), sulfonyloxy, and aromatic proton environments.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water with 0.1% formic acid) to assess purity (>98%).
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion verification (expected [M-H] ~375.08 Da).
- Melting Point Analysis : Comparative data with structurally similar sulfonated benzoic acids (e.g., 3-Methylsulfonylbenzoic acid, mp 230°C) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfonyloxy group in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electrophilicity of the sulfonyloxy group. Key steps:
- Geometry optimization : To determine the lowest-energy conformation.
- Electrostatic Potential (ESP) Mapping : Identify electron-deficient regions (e.g., sulfur atom in sulfonyloxy).
- Transition State Analysis : For SN2 reactions with amines or thiols, calculate activation energies to predict reaction feasibility .
Q. What strategies resolve discrepancies in biological activity data for sulfonated benzoic acid derivatives?
- Methodological Answer : Contradictions may arise from:
- Impurity interference : Validate purity via HPLC-MS and repeat assays with rigorously purified batches.
- Solubility variations : Use standardized DMSO stock solutions (e.g., 10 mM) with controls for solvent effects.
- Isomerism : Employ chiral chromatography (e.g., Chiralpak IA column) to separate enantiomers, as seen in studies on mexedrone analogs .
Q. How does the methoxy group influence the compound’s interaction with biological targets like cyclooxygenase (COX) enzymes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to COX-2’s active site. Compare with non-methoxy analogs to identify hydrogen-bonding interactions involving the methoxy oxygen.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3-hydroxy or 3-ethoxy derivatives) and assay COX inhibition. Methoxy groups often enhance membrane permeability but may reduce binding affinity due to steric effects .
Data Interpretation and Optimization
Q. What experimental controls are critical when evaluating the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24h, monitoring degradation via HPLC.
- Light Sensitivity : Store samples in amber vials and compare with light-exposed controls.
- Enzymatic Hydrolysis : Test stability in human liver microsomes (HLMs) with/without esterase inhibitors (e.g., PMSF) to assess sulfonyloxy cleavage .
Q. How can regioselectivity challenges during sulfonylation be addressed?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the benzoic acid’s carboxylate to steer sulfonylation to the desired position.
- Catalytic Systems : Use Lewis acids like ZnCl₂ to activate the sulfonyl chloride, as demonstrated in sulfamoyl benzoic acid syntheses .
Environmental and Safety Considerations
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles compliant with EU CEN standards.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of sulfonyl chloride byproducts.
- Waste Disposal : Neutralize acidic residues with NaHCO₃ before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
